molecular formula C8H8N2 B075280 2-Ethylisonicotinonitrile CAS No. 1531-18-6

2-Ethylisonicotinonitrile

Cat. No. B075280
CAS RN: 1531-18-6
M. Wt: 132.16 g/mol
InChI Key: WERAOGVQORFBMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Ethylisonicotinonitrile involves several methods, including the reaction of ethyl 2-nitroacetoacetate in the presence of strong mineral acids to yield isoxazolines, indicating its role as a precursor for further chemical transformations (Kislyi et al., 1994). Additionally, the synthesis of similar nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, showcases the compound's capacity for good yield through simple synthetic routes (Ahipa et al., 2014).

Molecular Structure Analysis

The crystal structure determination of compounds related to 2-Ethylisonicotinonitrile, such as the study on [Zn(ethylisonicotinate)(2)(H(2)O)(4)].(sac)(2), sheds light on the molecular shape and the nature of short contacts, providing insights into the three-dimensional configuration and intermolecular interactions of these compounds (Uçar, 2009).

Chemical Reactions and Properties

Research into the reactivity of 2-Ethylisonicotinonitrile analogs demonstrates a variety of chemical behaviors, including the formation of isomeric nitroalkene, nitrohydroxy, and novel 1,5-dinitro-1,3-pentadiene products through acid-promoted reactions with nitrite ions (Napolitano et al., 2000). These studies highlight the compound's versatile reactivity profile and potential for generating diverse chemical entities.

Physical Properties Analysis

While specific studies on the physical properties of 2-Ethylisonicotinonitrile itself are scarce, the examination of related compounds provides valuable context. For instance, the physical properties of novel ET-coordinated copper(I) complexes reveal semiconducting behavior, indicating the potential electronic applications of compounds within this chemical family (Kanehama et al., 2003).

Chemical Properties Analysis

The chemical properties of 2-Ethylisonicotinonitrile and its derivatives can be inferred from studies on similar compounds, such as the synthesis of ethyl 1,2,2-tricyanocyclopropanecarboxylates, which showcases the potential for creating highly functionalized structures through reactions involving bromomalononitrile and ylidenecyanoacetates (Kim & Hart, 1969). These chemical properties underscore the compound's utility in organic synthesis and material science.

Scientific Research Applications

  • Alzheimer's Disease Research: A study used a radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile ([18F]FDDNP) in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, demonstrating its potential in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

  • Synthetic Chemistry: Ethyl 2-nitroacetoacetate has been identified as a precursor for ethoxycarbonylnitrile oxide and isoxazole- and isoxazoline-3-carboxylic acids, showcasing its role in synthetic applications (Kislyi et al., 1994).

  • Food Safety: The reaction of potassium sorbate and sodium nitrite in meat products was examined, indicating the formation of ethylnitrolic acid, which underscores the importance of minimizing the use of these compounds in food products (Binstok et al., 1998).

  • Medicinal Chemistry: A method for synthesizing 2-aminothiophene derivatives under ultrasound irradiation in aqueous conditions using ethyl cyanoacetate or malononitrile was developed, highlighting its utility in creating medicinal compounds (Mojtahedi et al., 2010).

  • Prebiotic Chemistry: Nicotinonitrile, 2-cyanopyridine, and 4-cyanopyridine, synthesized under primitive Earth conditions involving ethylene and ammonia, suggest a pathway for the formation of life's building blocks (Friedmann et al., 1971).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301+H311+H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

2-ethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERAOGVQORFBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165218
Record name 2-Ethylisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylisonicotinonitrile

CAS RN

1531-18-6
Record name 2-Ethyl-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylisonicotinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylisonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLISONICOTINONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBA424N182
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BSB Gxoyiya - 2007 - core.ac.uk
… Dehydration results in the formation of 2-ethylisonicotinonitrile 65 from which 2ethylisonicotinic thioamide 55 is precipitated by the addition of hydrogen sulphide. However, this method …
Number of citations: 2 core.ac.uk
Z Shan - 2003 - search.proquest.com
A 3, 6-disubstituted-1, 2-dithiin, the parent 1, 2-diselenin, and two 3, 6-disubstituted-1, 2-diselenins have been synthesized using different methodologies. 3, 6-Bis (isopropyl)-1, 2-dithiin …
Number of citations: 1 search.proquest.com
MSK Debnath - 2018 - gtusitecirculars.s3.amazonaws.com
Objective: To formulate and characterize polymer loaded nanoparticles containing antitubercular drug and its administration as a dry powder inhaler that will reach lungs directly to give …
E Georgiou - tdx.cat
The aim of this research was to develop new photocatalytic strategies for the functionalization of pyridines. Given the importance of these structural motifs in pharmaceuticals and other …
Number of citations: 0 www.tdx.cat

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